

literature review on 2,4-Dichloro-3-cyanopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dichloro-3-cyanopyridine**

Cat. No.: **B1358174**

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dichloro-3-cyanopyridine**: Synthesis, Reactivity, and Applications

Abstract

2,4-Dichloro-3-cyanopyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the pyridine ring, two chlorine substituents, and a nitrile group, confer a versatile reactivity profile. This guide provides an in-depth analysis of its synthesis, chemical behavior, and applications, with a particular focus on its role as a key intermediate in the development of pharmaceuticals and agrochemicals.^{[1][2]} Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

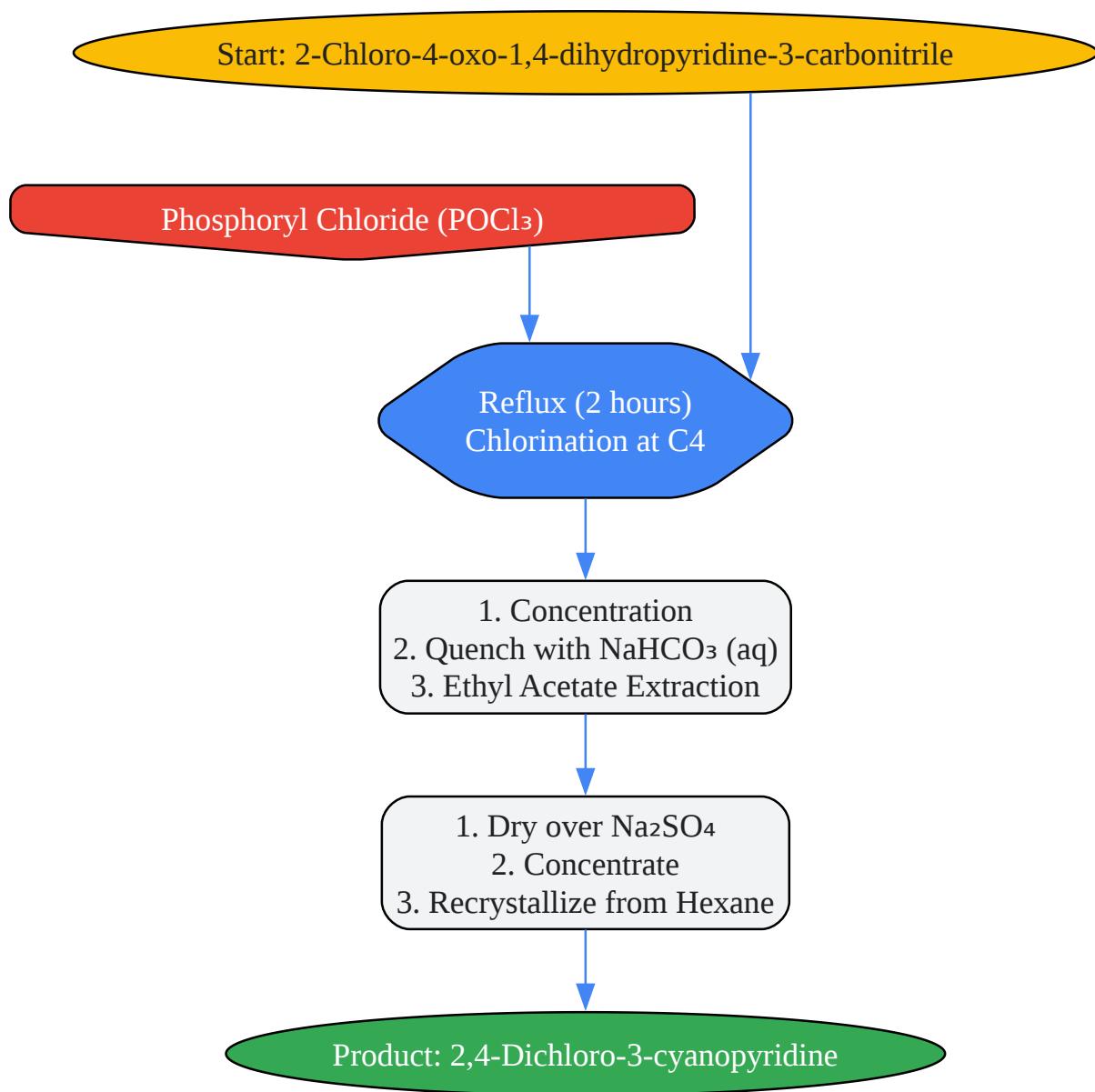
Core Properties and Spectroscopic Profile

2,4-Dichloro-3-cyanopyridine, also known as 2,4-dichloronicotinonitrile, is a stable, white to light brown solid at room temperature.^{[3][4][5]} The strategic placement of two electron-withdrawing chlorine atoms and a cyano group on the electron-deficient pyridine ring makes the C2 and C4 positions highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.^{[6][7]}

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source(s)
IUPAC Name	2,4-dichloropyridine-3-carbonitrile	[3]
CAS Number	180995-12-4	[1][3][8]
Molecular Formula	C ₆ H ₂ Cl ₂ N ₂	[1][3][8]
Molecular Weight	173.00 g/mol	[3][8]
Appearance	White to light brown solid	[4][5]
Boiling Point	293.0±35.0 °C (Predicted)	[4]
Melting Point	107-109°C	[4]
Solubility	Slightly soluble in water; Soluble in various organic solvents.	[1][4][9]
¹ H NMR (DMSO-d ₆)	δ: 7.91 (1H, d, J = 5.5 Hz), 8.65 (1H, d, J = 5.5 Hz)	[4]
IR (KBr) ν _{max} (cm ⁻¹)	3072 (Ar-H), 2235 (C≡N), 1559, 1538 (C=C, C=N)	[4]
MS (EI) m/z	172 [M ⁺], 137, 110, 101, 75	[3][4]

Synthesis of the Core Scaffold


The efficient construction of the **2,4-dichloro-3-cyanopyridine** scaffold is paramount for its application. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials and scale. Below is a detailed protocol for a common and reliable laboratory-scale synthesis.

Protocol 2.1: Synthesis from 2-Chloro-4-hydroxynicotinonitrile

This method involves the chlorination of the hydroxyl group at the C4 position, a robust transformation that proceeds in high yield. The causality behind this choice is the ready

availability of the 4-hydroxypyridine precursor and the efficiency of phosphorus-based chlorinating agents.

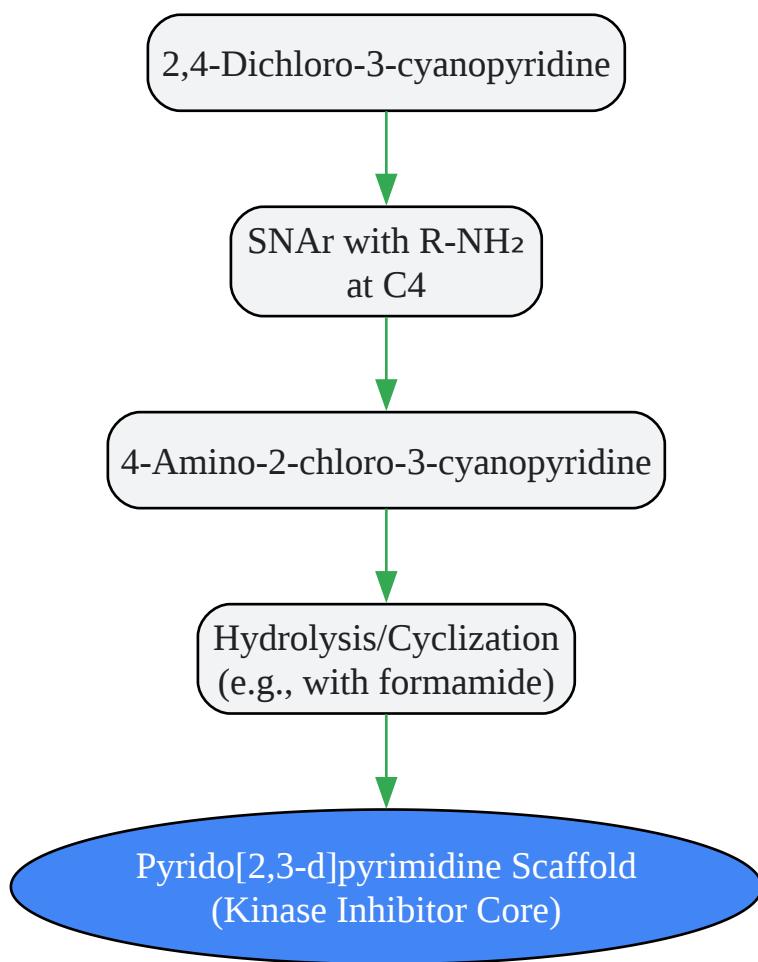
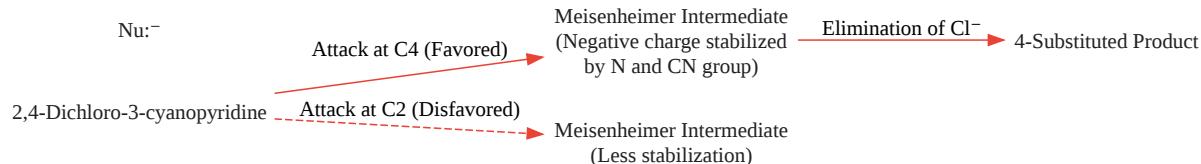
Workflow: Synthesis of **2,4-Dichloro-3-cyanopyridine**

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,4-dichloro-3-cyanopyridine**.

Step-by-Step Methodology:[4]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq) in phosphoryl chloride (POCl_3) (approx. 3 mL per gram of starting material).
- Chlorination: Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up (Quenching): After completion, allow the mixture to cool to room temperature. Carefully concentrate the solution under reduced pressure to remove excess POCl_3 . To the residue, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) with stirring until gas evolution ceases. This step neutralizes the acidic environment.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x volume of aqueous phase).
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and remove the solvent by rotary evaporation.
- Purification: Purify the resulting crude product by recrystallization from hexane to afford **2,4-dichloro-3-cyanopyridine** as a white powder. A typical yield for this process is around 63%.
[\[4\]](#)



Chemical Reactivity and Mechanistic Insights

The reactivity of **2,4-dichloro-3-cyanopyridine** is dominated by the two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and as handles for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly activated for SNAr. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the better stabilization of the Meisenheimer intermediate formed during attack at C4.

Mechanism: Regioselective Nucleophilic Aromatic Substitution

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-3-cyanopyridine, 95% | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-DICHLORO-3-CYANOPYRIDINE CAS#: 180995-12-4 [m.chemicalbook.com]
- 5. CAS 180995-12-4: 2,4-DICHLORO-3-CYANOPYRIDINE | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. nbino.com [nbino.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- To cite this document: BenchChem. [literature review on 2,4-Dichloro-3-cyanopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358174#literature-review-on-2-4-dichloro-3-cyanopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com